Cas no 2227904-47-2 (tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate)

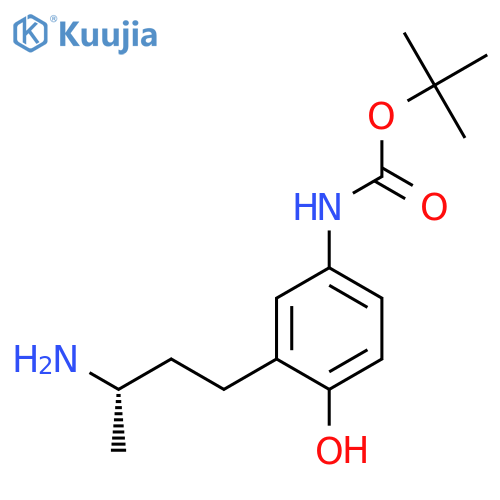

2227904-47-2 structure

商品名:tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate

tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate

- 2227904-47-2

- EN300-1872517

- tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate

-

- インチ: 1S/C15H24N2O3/c1-10(16)5-6-11-9-12(7-8-13(11)18)17-14(19)20-15(2,3)4/h7-10,18H,5-6,16H2,1-4H3,(H,17,19)/t10-/m0/s1

- InChIKey: YJJOYJXQYACINM-JTQLQIEISA-N

- ほほえんだ: O(C(NC1=CC=C(C(=C1)CC[C@H](C)N)O)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 280.17869263g/mol

- どういたいしつりょう: 280.17869263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 315

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2

tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1872517-0.5g |

tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |

2227904-47-2 | 0.5g |

$2132.0 | 2023-09-18 | ||

| Enamine | EN300-1872517-10g |

tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |

2227904-47-2 | 10g |

$9550.0 | 2023-09-18 | ||

| Enamine | EN300-1872517-0.05g |

tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |

2227904-47-2 | 0.05g |

$1866.0 | 2023-09-18 | ||

| Enamine | EN300-1872517-1.0g |

tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |

2227904-47-2 | 1g |

$2221.0 | 2023-05-23 | ||

| Enamine | EN300-1872517-5.0g |

tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |

2227904-47-2 | 5g |

$6441.0 | 2023-05-23 | ||

| Enamine | EN300-1872517-0.1g |

tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |

2227904-47-2 | 0.1g |

$1955.0 | 2023-09-18 | ||

| Enamine | EN300-1872517-10.0g |

tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |

2227904-47-2 | 10g |

$9550.0 | 2023-05-23 | ||

| Enamine | EN300-1872517-5g |

tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |

2227904-47-2 | 5g |

$6441.0 | 2023-09-18 | ||

| Enamine | EN300-1872517-0.25g |

tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |

2227904-47-2 | 0.25g |

$2044.0 | 2023-09-18 | ||

| Enamine | EN300-1872517-2.5g |

tert-butyl N-{3-[(3S)-3-aminobutyl]-4-hydroxyphenyl}carbamate |

2227904-47-2 | 2.5g |

$4355.0 | 2023-09-18 |

tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

2227904-47-2 (tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate) 関連製品

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量